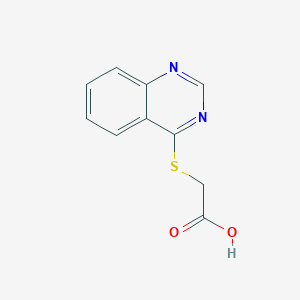

(Quinazolin-4-ylsulfanyl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

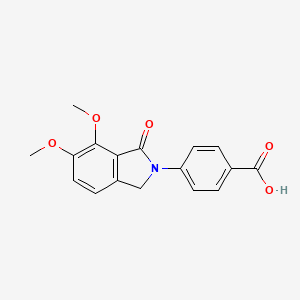

(Quinazolin-4-ylsulfanyl)-acetic acid, also known as 4-QSAA, is an organosulfur compound with a quinazoline moiety. It is a derivative of acetic acid and is used in various scientific research applications. 4-QSAA has been studied for its potential medicinal properties, as well as its ability to act as a catalyst in various chemical reactions. 4-QSAA has been studied for its ability to act as an antioxidant, to modulate the activity of certain enzymes, and to act as an anti-inflammatory agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Application

(Quinazolin-4-ylsulfanyl)-acetic acid derivatives have been synthesized and studied for their biological applications. Metal complexes of this compound with Mn^2+^, Co^2+^, Ni^2+^, Cu^2+^, and Zn^2+^ ions have been created and characterized using various techniques. These complexes exhibited significant antibacterial and antifungal activities (Hussien et al., 2017).

Antimicrobial Activity

The synthesis of novel quinazolin-4-one derivatives, including this compound, has shown promising results in antimicrobial studies. These compounds were screened for antibacterial activity against various bacterial strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and also for antifungal activity against Aspergillus niger and Fusarium oxysporum (Gupta et al., 2008).

Analgesic Activity

Research has been conducted on the synthesis of certain derivatives of quinazolin-4-one, including compounds related to this compound, for potential analgesic properties. These derivatives have shown significant analgesic activities, comparable to standard analgesic drugs (Osarodion, 2023).

Applications in Alzheimer's Disease Treatment

Quinazolin-4-one derivatives, including structures similar to this compound, have been explored as selective histone deacetylase-6 inhibitors for Alzheimer's disease treatment. These compounds demonstrated significant potential in enhancing synaptic activities of neuronal cells and reducing β-amyloid aggregation, which is a key factor in Alzheimer's disease (Yu et al., 2013).

Anticancer and Antiviral Properties

Several derivatives of quinazolin-4-one, related to this compound, have been synthesized and tested for their anticancer and antiviral properties. These compounds have shown good efficacy in inhibiting the growth of various cancer cell lines and displayed anti-Tobacco mosaic virus (TMV) activity (Mohamed et al., 2012).

Stability Studies

Stability studies of pharmaceutical substances related to this compound have been conducted under stress conditions. These studies provide valuable insights into the stability of these compounds in various environmental factors, aiding in the development of stable pharmaceutical formulations (Gendugov et al., 2021).

Wirkmechanismus

Target of Action

Quinazolinone derivatives, a class of compounds to which this molecule belongs, have been reported to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in cellular signaling .

Mode of Action

Quinazolinone derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .

Biochemical Pathways

Quinazolinone derivatives have been reported to affect a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, inflammation, and oxidative stress .

Result of Action

Quinazolinone derivatives have been reported to exhibit a range of biological activities, including antitumor, antifungal, antibacterial, anti-inflammatory, and antioxidant effects .

Biochemische Analyse

Biochemical Properties

Quinazoline derivatives have been reported to show a broad range of medicinal activities

Cellular Effects

Quinazoline derivatives have shown considerable antiproliferative activity against various cancer cell lines

Molecular Mechanism

Quinazoline derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR) enzyme, which is considered to be one of the main mechanisms of quinazolinone analogs as anticancer agents

Eigenschaften

IUPAC Name |

2-quinazolin-4-ylsulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h1-4,6H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMKTFWOCNJXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2983767.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2983768.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)

![2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2983777.png)

![ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2983778.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2983780.png)

![2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2983782.png)